![molecular formula C11H9NO3 B1268509 Methyl 4-Hydroxyquinoline-2-carboxylate CAS No. 5965-59-3](/img/structure/B1268509.png)
Methyl 4-Hydroxyquinoline-2-carboxylate
Overview
Description
“Methyl 4-Hydroxyquinoline-2-carboxylate” is used in the preparation of macro-heterocyclic compounds as blood coagulation factor XIa inhibitors .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Molecular Structure Analysis
The molecular formula of “Methyl 4-Hydroxyquinoline-2-carboxylate” is C11H9NO3 . It has a molecular weight of 203.19 g/mol . The IUPAC name is methyl 4-oxo-1H-quinoline-2-carboxylate .Chemical Reactions Analysis
Quinoline has a wide range of synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Physical And Chemical Properties Analysis
“Methyl 4-Hydroxyquinoline-2-carboxylate” has a melting point of 224 °C and a predicted boiling point of 412.3±25.0 °C . It has a density of 1.327±0.06 g/cm3 . It has a topological polar surface area of 55.4 Ų .Scientific Research Applications
- Methyl 4-Hydroxyquinoline-2-carboxylate (MHQC) is a versatile compound used in synthetic chemistry. Researchers have explored its regioselective methylation to design combinatorial libraries . The compound’s structure allows for various modifications, making it valuable for drug development.
Synthetic Chemistry and Medicinal Chemistry
Mechanism of Action
Target of Action
Methyl 4-Hydroxyquinoline-2-carboxylate, a derivative of 4-Hydroxy-2-quinolones, is known for its interesting pharmaceutical and biological activities 4-hydroxy-2-quinolones have been reported to interact with various targets, such as the glycine site of the nmda receptor and the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Mode of Action
It is known that 4-hydroxy-2-quinolones interact with their targets to induce specific biological effects . For instance, one derivative was found to act as a selective antagonist at the glycine site of the NMDA receptor, counteracting haloperidol-induced muscle rigidity in rats . Another derivative was described as an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Biochemical Pathways
4-hydroxy-2-quinolones are known to influence various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.94 (iLOGP), 2.42 (XLOGP3), 1.73 (WLOGP), 1.05 (MLOGP), and 1.8 (SILICOS-IT), with a consensus Log Po/w of 1.79 .
Result of Action
4-hydroxy-2-quinolones are known to induce various biological effects, depending on their specific targets and mode of action .
Safety and Hazards
Future Directions
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there is a promising future for the development and application of “Methyl 4-Hydroxyquinoline-2-carboxylate” and its derivatives in the field of medicinal chemistry.
properties
IUPAC Name |
methyl 4-oxo-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPKIWQIHSVNCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356286 | |
Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Hydroxyquinoline-2-carboxylate | |
CAS RN |
5965-59-3 | |
Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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